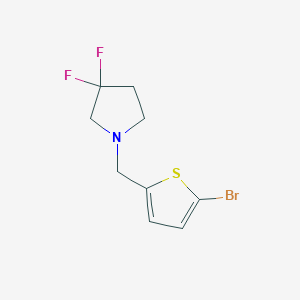
1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine
Vue d'ensemble
Description
1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine (hereafter referred to as 1-Bromothiophen-2-ylmethyl-3,3-difluoropyrrolidine) is a heterocyclic compound with a unique structure and a wide range of applications. It is a synthetic organic compound that has been found to have a variety of uses, ranging from pharmaceuticals to biochemistry. 1-Bromothiophen-2-ylmethyl-3,3-difluoropyrrolidine has a wide range of applications due to its unique structure, and its ability to interact with a variety of molecules.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Crystal Structure and Biological Evaluation : A study by Sharma et al. (2022) involved the solvent-free synthesis of 5-bromothiophene-based compounds, offering an efficient method for obtaining pure products. This method allowed for easy workup without using any separation technique, yielding good results (66-80% yield). The compounds were evaluated for their antibacterial and antifungal activities, with some showing significant effectiveness. The study provided a structural analysis using single crystal X-ray analysis and highlighted the drug-like nature of these compounds (Sharma et al., 2022).
Antimicrobial and Anticancer Properties
- Antifungal and Antibacterial Activities : Research by Sharma et al. (2017) on a novel green and efficient one-pot multicomponent reaction of dihydropyridine derivatives showcased these compounds' potential. Their synthesis involved 5-bromothiophene-2-carboxaldehyde and showed excellent antibacterial and antifungal activities. However, they did not exhibit cytotoxicity against breast tumor cell lines (Sharma et al., 2017).
Electropolymerization and Material Applications
- Electropolymerization of Oligothienylferrocene Complexes : A study by Zhu and Wolf (1999) synthesized new complexes by coupling 1,1‘-bis(2-thienyl)ferrocene with 2-bromothiophene. These compounds demonstrated reversible FeII/III waves and irreversible thiophene-based oxidation waves at higher potentials, indicating potential applications in electrochromic materials (Zhu & Wolf, 1999).
Synthesis and Catalytic Applications
- Palladium-Catalyzed Heteroarylation : Laroche et al. (2013) explored the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, including 2-(5-bromothiophen-2-yl)pyridine. This method provides access to polyheteroaromatics, interesting building blocks as (N⁁C)-chelate ligands, and allows straightforward modulation of the electron density distribution on such derivatives (Laroche et al., 2013).
Mécanisme D'action
Target of Action
Many compounds that contain a thiophene ring, like in “1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine”, are often used in the synthesis of pharmaceuticals due to their ability to bind to various biological targets. The specific target would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the compound acts as an enzyme inhibitor, it could affect a biochemical pathway by slowing down or stopping a particular reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure and, therefore, its ability to bind to its target .
Analyse Biochimique
Biochemical Properties
1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with branched-chain amino acid transferases, specifically the mitochondrial BCAT2 enzyme . This interaction is crucial as it influences the synthesis and degradation of branched-chain amino acids such as leucine, isoleucine, and valine. The nature of these interactions involves binding to the active site of the enzyme, thereby modulating its activity and affecting the overall metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is essential for cell growth and proliferation . Additionally, it can modulate the Wnt/β-catenin signaling pathway, thereby affecting gene expression and cellular differentiation. These effects highlight the compound’s potential in regulating critical cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as BCAT2, leading to enzyme inhibition or activation . This binding interaction alters the enzyme’s conformation and activity, thereby influencing the metabolic pathways it regulates. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate metabolic pathways . At higher doses, toxic or adverse effects such as cellular apoptosis and organ damage have been observed . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as BCAT2 . The compound influences the catabolism of branched-chain amino acids, thereby affecting metabolic flux and metabolite levels. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as binding affinity to transport proteins and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes and influences metabolic processes. Understanding its subcellular localization is essential for elucidating its precise role in cellular functions.
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NS/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSENWYYBWCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




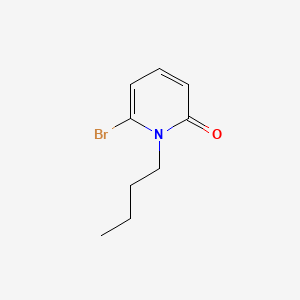
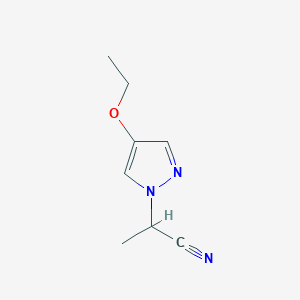
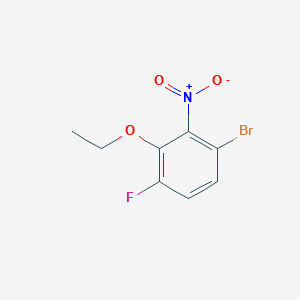
methylamine](/img/structure/B1415480.png)

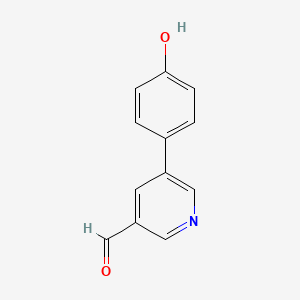
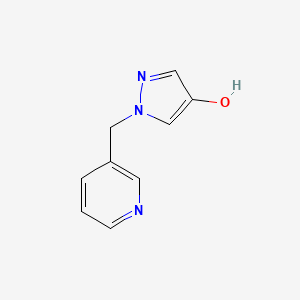
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
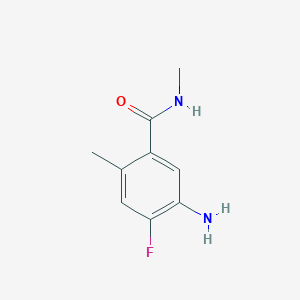
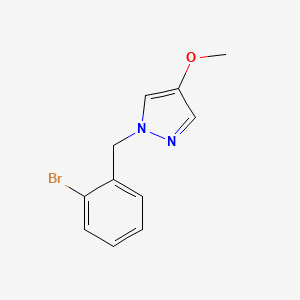
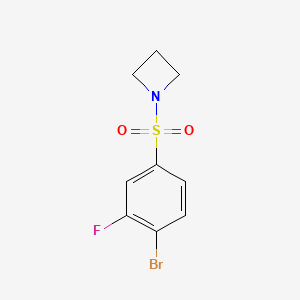

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)